molecular formula C19H16Cl2N2O3S B252351 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide

Cat. No.: B252351
M. Wt: 423.3 g/mol
InChI Key: QQMOOMMWQKBDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. This compound has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions.

Mechanism of Action

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide exerts its pharmacological effects by selectively binding to and blocking adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. They play an important role in regulating various physiological functions such as neurotransmission, cardiovascular function, and immune response. By blocking adenosine A1 receptors, this compound can modulate these functions and provide insights into the underlying mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can block adenosine A1 receptor-mediated inhibition of cyclic AMP production and calcium mobilization. In vivo studies have shown that this compound can increase heart rate, blood pressure, and respiratory rate, indicating its potential use in cardiovascular research. This compound has also been shown to modulate pain perception and seizure activity, suggesting its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide has several advantages as a research tool. It is a highly selective antagonist of adenosine A1 receptors, which allows for specific modulation of these receptors without affecting other adenosine receptor subtypes. This compound is also relatively stable and can be used in various experimental settings. However, this compound has some limitations as well. It has low solubility in water, which can limit its use in certain experimental protocols. Additionally, this compound can have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide. One potential area of investigation is the role of adenosine A1 receptors in cancer progression and metastasis. Another area of interest is the use of this compound in the treatment of pain and neurological disorders. Additionally, this compound can be used in combination with other pharmacological agents to investigate the interactions between adenosine A1 receptors and other signaling pathways. Overall, this compound is a valuable research tool that can provide insights into the role of adenosine A1 receptors in various physiological and pathological conditions.

Synthesis Methods

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of key intermediates, followed by the final coupling reaction to form the target compound. The synthesis has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. It has been used to study the effects of adenosine A1 receptor blockade on cardiovascular function, neurotransmission, and pain perception. Additionally, this compound has been used to investigate the role of adenosine A1 receptors in the pathogenesis of neurological disorders such as epilepsy and Alzheimer's disease.

Properties

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-[3-(thiophene-2-carbonylamino)propyl]furan-2-carboxamide

InChI

InChI=1S/C19H16Cl2N2O3S/c20-13-5-4-12(11-14(13)21)15-6-7-16(26-15)18(24)22-8-2-9-23-19(25)17-3-1-10-27-17/h1,3-7,10-11H,2,8-9H2,(H,22,24)(H,23,25)

InChI Key

QQMOOMMWQKBDTC-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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